![molecular formula C14H16FNO3 B1393714 [4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid CAS No. 496054-85-4](/img/structure/B1393714.png)
[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid
Overview
Description
“4-(4-Fluorobenzyl)piperidin-1-ylacetic acid” is an organic compound that belongs to the class of phenylpiperidines . It has a molecular formula of C14H16FNO3, an average mass of 265.280 Da, and a monoisotopic mass of 265.111420 Da .
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorobenzyl)piperidin-1-ylacetic acid” consists of a piperidine ring bound to a phenyl group, which is further substituted with a fluorine atom .Scientific Research Applications
Radioligand Development
4-(4-Fluorobenzyl)piperidin-1-ylacetic acid derivatives are studied for their potential in developing radioligands. One such compound, with high affinity and selectivity for NR2B NMDA receptors, has been radio-labeled for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography (Labas et al., 2009).
In Vivo and In Vitro Studies
These compounds have also been utilized in in vivo and in vitro studies. One such example is the synthesis and evaluation of an acetylcholinesterase inhibitor for potential in vivo studies, although the nonspecific distribution in brain regions suggested limitations for this application (Lee et al., 2000).
Electrochemical Studies
Novel Mannich bases bearing the 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid moiety have been synthesized and characterized, with their electrochemical behavior investigated using techniques like polarography and cyclic voltammetry (Naik et al., 2013).
Protection Group in Carbohydrate Chemistry
In the field of carbohydrate chemistry, this compound has been used as a protective group. For example, the Fsec group, derived from 4-fluorobenzyl alcohol, has been used to protect hydroxyl groups and later utilized in the synthesis of carbohydrate compounds (Spjut et al., 2010).
Metabolic Studies
Metabolic studies of radiotracers containing this compound have been conducted to understand their behavior in vivo and their potential as radiotracers for medical imaging purposes (Lee et al., 2001).
Quantum Chemical and Molecular Dynamic Simulations
Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives, including those with the 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid structure, on the corrosion of iron (Kaya et al., 2016).
Synthesis of Isotopomers
Isotopomers of 4-(4-fluorobenzyl)piperidine have been synthesized, providing valuable compounds for further research in radiolabeling and imaging studies (Proszenyák et al., 2005).
Antibacterial Agents
Derivatives of this compound have been explored as antibacterial agents, particularly in the development of fluoroquinolones with activity against resistant strains of bacteria (Huang et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid is Tyrosinase (TYR) . TYR is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .
Mode of Action
The compound interacts with TYR, inhibiting its function . It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from interacting . This interaction results in a decrease in the enzyme’s activity, thereby reducing the production of melanin .
Biochemical Pathways
The inhibition of TYR affects the melanogenesis pathway . Melanogenesis is the process by which melanin is produced from the amino acid tyrosine . By inhibiting TYR, the compound prevents the conversion of tyrosine to melanin, thereby reducing melanin production .
Result of Action
The primary result of the compound’s action is a reduction in melanin production . This can lead to a decrease in skin pigmentation, making the compound potentially useful in the treatment of hyperpigmentation disorders . Additionally, the compound has been shown to exert antimelanogenic effects on B16F10 cells without causing cytotoxicity .
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-3-1-10(2-4-12)9-11-5-7-16(8-6-11)13(17)14(18)19/h1-4,11H,5-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAQWXTWHSFELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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